molecular formula C24H20N2O4 B2822015 (Z)-8-(2-methoxybenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951972-94-4

(Z)-8-(2-methoxybenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2822015
CAS No.: 951972-94-4
M. Wt: 400.434
InChI Key: OSHUHONOHDKOCE-UUYOSTAYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (Z)-8-(2-methoxybenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a benzofuro-oxazin derivative characterized by a fused benzofuran-oxazin core, a Z-configuration at the exocyclic double bond, and two key substituents: a 2-methoxybenzyl group at position 8 and a pyridin-4-ylmethylene moiety at position 2.

Properties

IUPAC Name

(2Z)-8-[(2-methoxyphenyl)methyl]-2-(pyridin-4-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c1-28-20-5-3-2-4-17(20)13-26-14-19-21(29-15-26)7-6-18-23(27)22(30-24(18)19)12-16-8-10-25-11-9-16/h2-12H,13-15H2,1H3/b22-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHUHONOHDKOCE-UUYOSTAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CC3=C(C=CC4=C3OC(=CC5=CC=NC=C5)C4=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1CN2CC3=C(C=CC4=C3O/C(=C\C5=CC=NC=C5)/C4=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs reported in recent literature, focusing on structural variations, physicochemical properties, and inferred biological implications.

Substituent Position and Electronic Effects

Compound ID Substituent at Position 8 Substituent at Position 2 Key Structural Differences Potential Impact on Activity
Target Compound 2-Methoxybenzyl Pyridin-4-ylmethylene Reference High lipophilicity; potential CNS penetration
Pyridin-2-ylmethyl 4-Methoxybenzylidene Pyridine (2-yl vs. 4-yl); methoxy position Altered receptor binding affinity
4-Fluorophenethyl Pyridin-4-ylmethylene (+1,4-dioxane) Fluorine substituent; co-crystal with dioxane Enhanced solubility/stability
  • Methoxy Position : The 2-methoxy group in the target compound vs. the 4-methoxy group in ’s analog may alter steric interactions with hydrophobic binding pockets, as ortho-substituents introduce greater steric hindrance .
  • Pyridine Orientation: The pyridin-4-ylmethylene group (target) vs.
  • Fluorine vs. Methoxy : The 4-fluorophenethyl group in introduces electron-withdrawing effects, which may enhance metabolic stability compared to the electron-donating methoxy group in the target compound .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The 2-methoxybenzyl group in the target compound increases logP compared to ’s fluorophenethyl analog, suggesting improved blood-brain barrier permeability but reduced aqueous solubility .
  • Co-crystallization : ’s compound forms a 1:1 co-crystal with 1,4-dioxane, which could improve crystallinity and formulation stability compared to the target compound’s standalone structure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.